molecular formula C10H12ClNO2S B1313062 Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 53492-40-3

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-

Cat. No.: B1313062
CAS No.: 53492-40-3
M. Wt: 245.73 g/mol
InChI Key: SXVXVAPJICBEFD-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

The foundation for understanding Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- begins with the historical development of glycine chemistry itself. Glycine was first discovered in 1820 by French chemist Henri Braconnot during his hydrolysis experiments with gelatin using sulfuric acid. Braconnot initially termed this compound "sugar of gelatin," though French chemist Jean-Baptiste Boussingault demonstrated in 1838 that it contained nitrogen, fundamentally altering its chemical classification. The nomenclature evolved further when American scientist Eben Norton Horsford, studying under German chemist Justus von Liebig, proposed the name "glycocoll" in 1847, before Swedish chemist Berzelius suggested the simpler current name derived from the Greek word γλυκύς meaning "sweet tasting".

The development of glycine derivatives represents a significant advancement in amino acid chemistry, particularly in the creation of nitrogen-substituted variants. These compounds maintain the fundamental glycine backbone while incorporating additional functional groups that modify their chemical and biological properties. The systematic study of such derivatives has revealed their potential as bidentate ligands capable of carrying bioactive metal ions into biological systems or forming metal complexes for various applications.

Chemical classification of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- places it within multiple overlapping categories. Primary classification identifies it as an amino acid derivative, specifically an N-substituted glycine compound. Secondary classification recognizes it as an organosulfur compound due to the presence of the thioether linkage connecting the ethyl chain to the chlorinated aromatic ring. Tertiary classification acknowledges its status as a halogenated organic compound through the incorporation of the chlorine substituent on the phenyl ring.

Significance in Organosulfur Chemistry

Organosulfur compounds have gained considerable attention in contemporary chemical research due to their diverse biological activities and synthetic utility. The field encompasses a broad range of sulfur-containing molecules, from simple thiol compounds to complex sulfur-bridged macrocycles. Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- represents a unique intersection of amino acid chemistry and organosulfur functionality, creating opportunities for novel chemical behaviors and applications.

The significance of organosulfur compounds extends beyond traditional synthetic chemistry into biological systems, where sulfur-containing molecules play crucial roles in metabolic processes. Research has demonstrated that organosulfur compounds exhibit various bioactive properties, including potential antimicrobial, antioxidant, and enzyme-modulating activities. The incorporation of sulfur functionality into glycine derivatives creates hybrid molecules that may possess enhanced biological activity compared to their non-sulfur counterparts.

Thiol-ene chemistry, a related area of organosulfur research, has demonstrated significant applications in peptide science, including macrocyclization, glycosylation, and lipidation processes. The thiol-ene reaction offers advantages characteristic of "click" reactions, providing chemical approaches compatible with aqueous conditions while maintaining high orthogonality and functional group tolerance. These properties suggest that compounds like Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- may serve as valuable building blocks for similar chemical transformations.

The structural complexity of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- provides multiple sites for chemical modification and interaction. The presence of both amino acid functionality and organosulfur elements creates opportunities for multidentate coordination with metal centers, potentially leading to novel catalytic systems or therapeutic agents. Research has shown that N-substituted glycine derivatives can act as bidentate ligands, making them valuable for metal ion transport applications and complex formation studies.

Nomenclature and Structural Identification

The systematic nomenclature of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- follows International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound is officially designated with PubChem Compound Identifier 10243619, establishing its unique chemical identity within major chemical databases. Alternative nomenclature includes the descriptor 2-[2-(4-chlorophenyl)sulfanylethylamino]acetic Acid, which provides a more detailed structural description of the molecular arrangement.

The molecular formula C₁₀H₁₂ClNO₂S reveals the elemental composition: ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This composition yields a molecular weight of 245.73 grams per mole, positioning the compound within the moderate molecular weight range typical of small organic pharmaceutical intermediates and research compounds.

Structural analysis reveals several distinct molecular regions that contribute to the compound's overall properties. The glycine backbone provides the fundamental amino acid structure with its amino group and carboxylic acid functionality. The N-substitution involves a two-carbon ethyl chain that serves as a linker to the organosulfur component. The thioether sulfur atom connects this ethyl chain to a para-chlorinated phenyl ring, creating an extended aromatic system with electron-withdrawing characteristics due to the chlorine substituent.

Structural Component Chemical Function Contribution to Properties
Glycine backbone Amino acid core Provides zwitterionic behavior, water solubility
Ethyl linker Flexible spacer Allows conformational flexibility between components
Thioether sulfur Organosulfur functionality Enables metal coordination, redox activity
Para-chlorophenyl ring Aromatic halide system Contributes lipophilicity, electronic effects

The three-dimensional structure of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- exhibits conformational flexibility due to the ethyl linker region, allowing the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions. This flexibility may contribute to the compound's potential binding affinity for different biological targets or synthetic applications.

Database entries for this compound include various synonyms and chemical identifiers that facilitate literature searches and commercial sourcing. The compound appears in chemical databases under multiple naming conventions, including systematic nomenclature and common name variations. This multiplicity of identifiers reflects the compound's significance across different areas of chemical research and its potential for diverse applications in synthetic chemistry and biological studies.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXVAPJICBEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437250
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53492-40-3
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of glycine with 2-chloroethyl 4-chlorophenyl sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to a variety of derivatives with unique properties.
  • Reactivity Studies : Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are valuable for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

  • Enzyme Inhibition : Research has indicated that Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- can inhibit specific enzymes by binding to their active sites. This property makes it a candidate for studies focused on enzyme regulation and biochemical pathways.
  • Protein Modification : The compound is also utilized in research aimed at modifying proteins to study their functions and interactions within biological systems. Such modifications can help elucidate the roles of specific amino acids in protein activity.

Industrial Applications

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- finds utility in various industrial processes:

  • Specialty Chemicals Production : The compound is used in the formulation of specialty chemicals that require specific reactivity or stability profiles.
  • Material Science : It is employed in the development of materials that exhibit desired chemical properties, such as resistance to heat or chemical degradation.

Mechanism of Action

The mechanism of action of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[2-[(4-Methylphenyl)thio]ethyl]glycine (CAS not specified)
  • Key Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl moiety.
  • Impact: Methyl groups are less electronegative than chlorine, reducing the compound’s polarity. This may lower binding affinity to targets requiring halogen interactions but improve solubility in nonpolar environments. No cytotoxicity data are available for direct comparison .
N-[2-[[(4-Chlorophenyl)methyl]thio]ethyl]glycine (CAS 663623-21-0)
  • Key Difference : An additional methylene (–CH₂–) group is inserted between the sulfur and the 4-chlorophenyl ring.
  • However, the increased chain length might reduce metabolic stability .

Functional Group Modifications

(+)-2-(2-Chlorophenyl)-N-[2-(2-Thienyl)ethyl]glycine methyl ester hydrochloride (CAS 141109-19-5)
  • Key Differences :
    • A thienyl (C₄H₃S) group replaces the 4-chlorophenyl ring.
    • An ester (methyl) group is introduced.
  • Impact: The thienyl group, a heterocycle, may enhance π-π stacking in biological targets. The ester improves membrane permeability but requires hydrolysis for activation.
N-(4-Cyanophenyl)-glycine (CAS 42288-26-6)
  • Key Difference: A cyano (–CN) group substitutes the 4-chloro and thioether moieties.
  • Safety data indicate it is a pharmaceutical intermediate with handling precautions for eye/skin contact .

Biological Activity

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- features a glycine backbone modified by a 4-chlorophenylthioethyl group. This modification is crucial for its biological properties. The synthesis typically involves a nucleophilic substitution reaction between glycine and 2-chloroethyl 4-chlorophenyl sulfide, often using sodium hydroxide as a base to facilitate the reaction under controlled conditions. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- exhibits its biological activity primarily through enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby blocking their function. This mechanism can influence various biochemical pathways within cells, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-. For instance, its derivatives have shown promising results in inhibiting the growth of various cancer cell lines such as human colon carcinoma (HCT116) and breast adenocarcinoma (MCF7). The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under investigation, with preliminary results indicating significant cytotoxicity against these cell lines .

Enzyme Inhibition

The compound has also been studied for its effects on specific metabolic enzymes. For example, it has demonstrated inhibitory action on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Comparative Analysis with Similar Compounds

Compound NameStructural ModificationBiological Activity
Glycine, N-[2-[(4-bromophenyl)thio]ethyl]-4-bromophenyl groupModerate anticancer activity
Glycine, N-[2-[(4-fluorophenyl)thio]ethyl]-4-fluorophenyl groupEnhanced enzyme inhibition
Glycine, N-[2-[(4-methylphenyl)thio]ethyl]-4-methylphenyl groupLower cytotoxicity compared to chlorinated analog

The presence of the 4-chlorophenylthioethyl group in Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- contributes to its unique biological profile compared to other similar compounds. This structural uniqueness allows for selective interactions with biological targets that may not be present in other derivatives.

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the cytotoxic effects of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- on HCT116 and MCF7 cell lines using the MTT assay. Results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .
  • Enzyme Inhibition Profiles :
    • In another investigation focusing on AChE inhibition, Glycine derivatives were tested against various concentrations of the enzyme. The results showed a dose-dependent inhibition pattern, highlighting its potential use in treating neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling a 4-chlorophenylthioethylamine derivative with a glycine precursor. Key steps include:

  • Thioether formation : React 4-chlorobenzenethiol with 1,2-dibromoethane under basic conditions to form 2-[(4-chlorophenyl)thio]ethyl bromide .
  • Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioethylamine intermediate with a protected glycine derivative (e.g., Boc-glycine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
  • Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and employ anhydrous solvents to minimize side reactions. Characterization via 1H^1H-NMR and LC-MS confirms purity .

Q. What analytical techniques are recommended for characterizing Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- and verifying its structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and substituent positions, particularly the thioethyl (–SCH2_2CH2_2–) and glycine moieties .
    • IR spectroscopy to identify amide C=O stretches (~1650 cm1^{-1}) and aromatic C–S vibrations (~700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C10_{10}H11_{11}ClN2_2O2_2S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility screening : Test in polar (e.g., DMSO, methanol) and aqueous buffers (pH 2–9) using nephelometry or gravimetric analysis. Preferential solubility in DMSO (50–100 mg/mL) is common for similar glycine derivatives .
  • Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxygen to prevent thioether oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate steric and electronic effects on target binding .
  • Backbone modifications : Introduce methyl groups on the glycine α-carbon or replace the thioethyl linker with sulfoxide/sulfone analogs to alter pharmacokinetics .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cysteine proteases or kinases, followed by synthesis and in vitro validation .

Q. What mechanistic insights explain the compound’s potential biological activity in cancer or infectious disease models?

Methodological Answer:

  • Target identification : Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET for protease inhibition) .
  • Cytotoxicity profiling : Use the MTT assay ( methodology) to evaluate IC50_{50} values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or qPCR for antiviral response genes (e.g., IFN-β) .

Q. How should researchers resolve contradictions in pharmacological data, such as variable IC50_{50}50​ values across studies?

Methodological Answer:

  • Standardize assays : Adhere to CLSI guidelines for cell viability assays, including consistent cell passage numbers, serum concentrations, and incubation times .
  • Orthogonal validation : Confirm activity with alternative assays (e.g., ATP-based luminescence vs. MTT) and replicate findings in ≥3 independent experiments .
  • Batch analysis : Compare compound purity (via HPLC) across studies, as impurities >5% can skew results .

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